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Introduction
Carbonic anhydrase VI (CA VI) is a unique member of the carbonic anhydrase family of

metalloenzymes. It is the only secreted isoform in mammals, primarily found in saliva and milk.

CA VI plays a crucial role in pH regulation in the oral cavity, taste perception, and protection of

teeth and soft tissues. Accurate measurement of CA VI activity is essential for understanding its

physiological functions and for the development of therapeutic agents targeting this enzyme.

These application notes provide detailed protocols for the most common and effective methods

for measuring CA VI activity. The included methodologies are designed to be clear and

reproducible for researchers in various laboratory settings.

I. Overview of Assay Methods
Several methods can be employed to measure the enzymatic activity of Carbonic Anhydrase

VI. The choice of assay depends on the specific research question, available equipment, and

the nature of the sample. The three primary methods detailed in these notes are:

Colorimetric Assay using p-Nitrophenyl Acetate (p-NPA): A high-throughput method based on

the esterase activity of CA VI.
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pH-Stat (Wilbur-Anderson) Assay: A classic method that directly measures the CO₂ hydration

activity of the enzyme.

Zymography: A technique to detect CA VI activity in biological samples after electrophoretic

separation.

A summary of the key quantitative parameters for these assays is provided in the tables below

for easy comparison.

II. Quantitative Data Summary
The following tables summarize key kinetic and inhibition constants for carbonic anhydrase

enzymes. Note that some parameters may vary depending on the specific experimental

conditions.

Table 1: Kinetic Parameters for Carbonic Anhydrase Activity with p-Nitrophenyl Acetate

Enzyme
Source

Km (mM)
Vmax
(µmol/L/min)

Optimal pH Reference

Bovine Stomach

CA
0.541 - 0.862 0.186 - 0.875 7.4 [1]

Carboxylesteras

e
0.83 Not Reported Not Reported [2]

SABP2 Not Reported Not Reported Not Reported [3]

HbHNL Variants Not Reported Not Reported Not Reported [3]

Table 2: Inhibition Constants (Ki) for Acetazolamide

CA Isoform Ki (nM) Method Reference

Human CA II 12 Not Specified [3]

Human CA IV 74 Not Specified [3]

Human CA VI Not widely reported
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Table 3: Carbonic Anhydrase VI Concentration in Human Saliva

Condition
CA VI
Concentration
(mean ± SD)

Method Reference

Caries-free children 0.8561 ± 0.7141 ng/µL ELISA

Children with caries 0.4255 ± 0.3835 ng/µL ELISA

III. Experimental Protocols
Colorimetric Assay using p-Nitrophenyl Acetate (p-NPA)
This assay measures the esterase activity of CA VI, which catalyzes the hydrolysis of the

colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol.

The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm.[4]

A. Materials

Carbonic Anhydrase VI (purified or in a biological sample like saliva)

p-Nitrophenyl Acetate (p-NPA)

Assay Buffer: 50 mM Tris-SO₄, pH 7.6

Acetonitrile or DMSO

96-well clear, flat-bottom microplate

Microplate reader capable of kinetic measurements at 405 nm

B. Reagent Preparation

Assay Buffer (50 mM Tris-SO₄, pH 7.6): Prepare the buffer and adjust the pH to 7.6 at room

temperature.

p-NPA Stock Solution (20 mM): Dissolve p-NPA in acetonitrile or DMSO to a final

concentration of 20 mM. This solution should be prepared fresh daily.
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C. Assay Procedure

Add 180 µL of Assay Buffer to each well of the 96-well microplate.

Add 10 µL of the CA VI sample to the appropriate wells. For a negative control, add 10 µL of

the sample buffer.

To initiate the reaction, add 10 µL of the 20 mM p-NPA stock solution to each well. The final

volume in each well will be 200 µL, and the final p-NPA concentration will be 1 mM.

Immediately place the plate in a microplate reader pre-warmed to 25°C.

Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

D. Data Analysis

Calculate the rate of reaction (ΔA₄₀₅/min) from the linear portion of the absorbance versus

time plot.

The enzyme activity can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) =

(ΔA₄₀₅/min) / (ε × l) × (Vtotal / Vsample)

ε (molar extinction coefficient of p-nitrophenol) ≈ 18,000 M⁻¹cm⁻¹ at pH 7.6

l = path length of the sample in the well (cm)

Vtotal = total reaction volume (µL)

Vsample = volume of the enzyme sample (µL)
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Workflow for the p-NPA colorimetric assay.

pH-Stat (Wilbur-Anderson) Assay
This classic method directly measures the CO₂ hydration activity of carbonic anhydrase. The

enzyme catalyzes the hydration of CO₂ to carbonic acid, which then dissociates into a proton

and a bicarbonate ion, causing a decrease in pH. The activity is determined by measuring the

time required for the pH of a buffer to drop from 8.3 to 6.3 at 0°C.

A. Materials

Carbonic Anhydrase VI sample

Tris-HCl buffer (20 mM, pH 8.3)

CO₂-saturated deionized water

pH meter with a suitable electrode

Stir plate and stir bar

Stopwatch

Ice bath

Reaction vessel (e.g., a small beaker)
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B. Reagent Preparation

Tris-HCl Buffer (20 mM, pH 8.3): Prepare the buffer and adjust the pH to 8.3 at 25°C. Chill on

ice before use.

CO₂-Saturated Water: Bubble CO₂ gas through deionized water that is kept in an ice bath for

at least 30 minutes prior to the assay.

C. Assay Procedure

Blank Measurement: a. Place 6.0 mL of chilled Tris-HCl buffer into the reaction vessel placed

in an ice bath on a stir plate. b. Add a small stir bar and begin gentle stirring. c. Place the pH

electrode into the buffer and allow the reading to stabilize. d. Rapidly add 4.0 mL of CO₂-

saturated water to the buffer. e. Immediately start the stopwatch and measure the time (T₀) it

takes for the pH to drop from 8.3 to 6.3.

Enzyme-Catalyzed Reaction: a. Place 6.0 mL of chilled Tris-HCl buffer into a clean reaction

vessel in the ice bath. b. Add the CA VI sample (e.g., 100 µL of appropriately diluted saliva).

c. Place the pH electrode into the solution and allow it to stabilize. d. Rapidly add 4.0 mL of

CO₂-saturated water. e. Immediately start the stopwatch and measure the time (T) for the pH

to drop from 8.3 to 6.3.

D. Data Analysis

The activity is expressed in Wilbur-Anderson Units (WAU). One unit is defined as the amount of

enzyme that causes the pH to drop from 8.3 to 6.3 in one minute.

WAU/mL = (T₀ - T) / T

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11145243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation
Blank Measurement

Sample Measurement

Data AnalysisPrepare & Chill Reagents
(Tris Buffer, CO2-Water)

Mix Buffer and CO2-Water

Mix Buffer, Sample, and CO2-WaterPrepare Sample

Measure Time (T0) for
pH 8.3 -> 6.3

Calculate Activity (WAU)

Measure Time (T) for
pH 8.3 -> 6.3

Click to download full resolution via product page

Workflow for the Wilbur-Anderson pH-stat assay.

Zymography for Carbonic Anhydrase VI Activity
Zymography is a technique used to detect enzymatic activity in situ after separation by

polyacrylamide gel electrophoresis (PAGE). For CA VI, the gel is incubated in a CO₂-saturated

solution, and the resulting pH change is visualized with an indicator dye like bromothymol blue.

A. Materials

Saliva or other biological samples

SDS-PAGE equipment

Tris-HCl buffers for gel casting and running

Acrylamide/Bis-acrylamide solution

Tris-Glycine SDS running buffer

Sample loading buffer (non-reducing)

Washing Buffer: 2.5% Triton X-100 in water

Incubation Buffer: 0.1 M Tris-HCl, pH 8.2
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Staining Solution: 0.1% Bromothymol Blue in 0.1 M Tris-HCl, pH 8.2

CO₂-saturated deionized water

B. Procedure

Sample Preparation: Mix saliva samples (e.g., 10 µL) with an equal volume of non-reducing

sample loading buffer. Do not heat the samples.

Electrophoresis: a. Cast a native polyacrylamide gel (e.g., 12%). b. Load the samples and

run the gel at a constant voltage (e.g., 140 V) at 4°C until the dye front reaches the bottom.

Washing and Renaturation: a. After electrophoresis, gently remove the gel and wash it twice

for 15 minutes each in the Washing Buffer with gentle agitation to remove SDS and allow the

enzyme to renature.

Activity Staining: a. Incubate the gel in the Staining Solution for 10-15 minutes. b. Decant the

staining solution and add CO₂-saturated deionized water. c. Areas with CA VI activity will

catalyze the formation of carbonic acid, lowering the pH and causing the bromothymol blue

indicator to turn yellow against a blue background.

Imaging: Document the gel by scanning or photography. The intensity of the yellow band is

proportional to the enzyme activity.
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Workflow for CA VI zymography.

IV. Enzymatic Reaction of Carbonic Anhydrase
The fundamental reaction catalyzed by all carbonic anhydrases, including CA VI, is the

reversible hydration of carbon dioxide.

Reversible hydration of CO₂ catalyzed by CA VI.
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V. References
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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